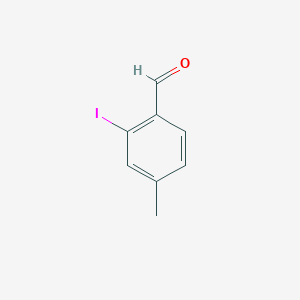

2-Iodo-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCOIEKPCNEVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 4 Methylbenzaldehyde

Classical and Conventional Synthetic Routes

Traditional approaches to the synthesis of 2-Iodo-4-methylbenzaldehyde have laid the groundwork for its preparation, relying on fundamental organic reactions. These methods, while effective, may sometimes be limited by issues of regioselectivity and the need for harsh reaction conditions.

Direct Iodination Strategies of Methylbenzaldehydes

Direct iodination of the aromatic ring of 4-methylbenzaldehyde (B123495) presents a straightforward route to this compound. However, iodine itself is a relatively weak electrophile and typically requires activation by an oxidizing agent to facilitate the substitution. lookchem.com Common oxidizing agents employed for this purpose include nitric acid and hydrogen peroxide. The reaction must be carefully controlled to ensure the selective introduction of the iodine atom at the desired ortho-position relative to the aldehyde group.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of an acid promoter. lookchem.comrsc.org For instance, the use of NIS in concentrated sulfuric acid has been reported for the iodination of benzaldehydes, although this can sometimes lead to oxidation of the aldehyde to a carboxylic acid. lookchem.com Milder conditions, such as the addition of a small amount of sulfuric acid to a NIS-trifluoroacetic acid (TFA) mixture, can help to mitigate this side reaction. lookchem.com

| Reagent System | Key Features | Reference |

| Iodine / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Requires controlled conditions for selective iodination. | |

| N-Iodosuccinimide (NIS) / Acid | Can be highly regioselective but may require careful control to avoid oxidation. | lookchem.comrsc.org |

Transformations from Related Halogenated Toluene (B28343) Derivatives

An alternative strategy involves starting with a pre-functionalized toluene derivative. For example, 2-bromo-4-methylaniline (B145976) can be converted to 2-bromo-4-methylbenzaldehyde (B1335389) through a multi-step process involving diazotization followed by a reaction with formaldoxime. orgsyn.org This bromo-intermediate can then potentially undergo a halogen exchange reaction to yield the desired this compound.

Another potential precursor is 2-iodotoluene. This compound can be transformed into 2-iodo-4-methylbenzyl alcohol via a Grignard reaction with formaldehyde, which is then oxidized to this compound using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide.

Directed Ortho-Metalation (DoM) Approaches

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that complexes with an organolithium reagent, such as n-butyllithium, to direct deprotonation specifically to the ortho-position. wikipedia.org The resulting aryllithium intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine, to introduce the iodine atom with high regioselectivity. wikipedia.orgcommonorganicchemistry.com

In the context of synthesizing this compound, the aldehyde group in 4-methylbenzaldehyde can be transiently protected and converted into a directing group. harvard.edu This protected intermediate can then undergo ortho-lithiation followed by iodination to yield the desired product after deprotection. The choice of the directing group and reaction conditions is crucial for the success of this approach. harvard.edu

Advanced and Novel Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing this compound, focusing on enhanced regioselectivity and milder reaction conditions.

Regioselective Functionalization Techniques

Modern synthetic methods often employ transition-metal catalysis to achieve high regioselectivity in C-H functionalization reactions. For instance, palladium-catalyzed ortho-C–H iodination of benzaldehydes using a monodentate transient directing group has been developed. researchgate.net This approach offers good yields and high regioselectivity. researchgate.net Iridium-catalyzed regioselective monoiodination of benzoic acids has also been reported, which could potentially be adapted for benzaldehydes. rsc.org

Furthermore, metal-free iodination procedures using iodine in combination with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) have been shown to be effective for the regioselective iodination of activated aromatic compounds under mild conditions. researchgate.net

| Method | Key Features | Reference |

| Palladium-Catalyzed C-H Iodination | Utilizes a transient directing group for high ortho-selectivity. | researchgate.net |

| Iridium-Catalyzed Iodination | Offers regioselective iodination under mild conditions. | rsc.org |

| Iodine / Ceric Ammonium Nitrate (CAN) | A metal-free approach for activated aromatic compounds. | researchgate.net |

Metal-Halogen Exchange Reactions for Iodo-Benzaldehyde Formation

Metal-halogen exchange is a versatile method for the synthesis of organometallic reagents, which can then be reacted with an appropriate electrophile to form the desired product. uni-muenchen.dethieme-connect.de Starting from a di- or tri-halogenated precursor, a regioselective metal-halogen exchange can be performed. For example, a highly regioselective metal-iodine exchange of 5-substituted 1,2,3-triiodobenzenes has been reported for the synthesis of 2,6-diiodobenzaldehyde derivatives. thieme-connect.com By carefully controlling the reaction conditions and the formylating agent, it is possible to achieve excellent site-selectivity. thieme-connect.com

This strategy can be adapted for the synthesis of this compound by starting with a suitably substituted di- or tri-halotoluene. The choice of the organometallic reagent (e.g., Grignard or organolithium) and the reaction conditions are critical for achieving the desired regioselectivity of the exchange. thieme-connect.comworktribe.com

Green Chemistry Principles in this compound Synthesis

Traditional methods for the synthesis of this compound often involve the direct iodination of 4-methylbenzaldehyde using molecular iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. Another route commences with 2-iodotoluene, which undergoes a Grignard reaction followed by oxidation. While effective, these methods can present environmental and safety challenges, including the use of hazardous reagents and the generation of waste. The integration of green chemistry principles aims to mitigate these issues by redesigning synthetic pathways to be more efficient and less impactful on the environment.

A significant tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Solvent-free reaction conditions, or solid-state reactions, offer a compelling alternative. These reactions can lead to improved yields, shorter reaction times, and easier product purification. acs.org

While specific research into the solvent-free synthesis of this compound is not extensively documented, the concept has been successfully applied to similar reactions. For instance, the synthesis of chalcones has been achieved by grinding a benzaldehyde (B42025) with an acetophenone (B1666503) and solid sodium hydroxide (B78521) in a mortar and pestle, yielding the product in high purity without the need for a solvent. acs.org Another example is the green, mild, and efficient iodination of hydroxylated aromatic aldehydes and ketones using iodine and iodic acid under solvent-free grinding conditions at room temperature. researchgate.net These examples suggest the high potential for developing a solvent-free method for the iodination of 4-methylbenzaldehyde. Such a process would likely involve the mechanical mixing of solid 4-methylbenzaldehyde with a solid iodinating agent and a catalyst, potentially in a ball mill, to induce the reaction. rsc.org

Table 1: Comparison of Solvent-Based vs. Potential Solvent-Free Synthesis

| Feature | Conventional Solvent-Based Synthesis | Potential Solvent-Free Synthesis |

|---|---|---|

| Solvent | Organic solvents (e.g., Dichloromethane, Acetonitrile) | None |

| Energy Input | Often requires heating to reflux | Mechanical energy (grinding, milling) |

| Work-up | Solvent extraction, washing, drying | Direct isolation or simple wash |

| Waste | Solvent waste, aqueous waste from washing | Minimal to no solvent waste |

| Potential Advantages | - | Reduced environmental impact, lower cost, operational simplicity |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and lower energy consumption while using sub-stoichiometric amounts of a catalyst that can often be recycled.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase reaction), are particularly attractive due to their ease of separation from the reaction mixture and potential for reuse. uni-bayreuth.de For the synthesis of this compound, a heterogeneous catalyst could be employed for the iodination of 4-methylbenzaldehyde. Zeolites, for example, have been used as recyclable catalysts for the direct aromatic iodination of other compounds. dergipark.org.tr Research has also demonstrated the use of nanoporous solid silica (B1680970) sulfonic acid as an effective catalyst for the iodination of aromatic compounds in water using hydrogen peroxide as a green oxidant. researchgate.net The development of a robust heterogeneous catalyst for the ortho-iodination of 4-methylbenzaldehyde would represent a significant green advancement.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and offers a metal-free alternative to traditional catalysis. acs.org For the synthesis of this compound, an organocatalytic approach could provide high regioselectivity for the ortho-iodination. While direct organocatalytic iodination of 4-methylbenzaldehyde is not widely reported, research on the direct asymmetric α-iodination of other aldehydes using chiral bifunctional amino alcohol catalysts showcases the potential of this strategy. acs.org Furthermore, hypervalent iodine compounds, which can be generated and used catalytically, are known to mediate a variety of oxidative transformations and could be explored for this purpose. cardiff.ac.uk A recent patent describes a method for the ortho-iodination of benzaldehyde compounds using palladium acetate (B1210297) with an aniline-based transient directing group, which represents a step towards more controlled and efficient synthesis, although it still employs a metal catalyst. google.com

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rptu.de A higher atom economy signifies a more efficient process with less waste generation. The related E-factor (Environmental Factor) quantifies the amount of waste produced per unit of product. researchgate.net

For the synthesis of this compound via the iodination of 4-methylbenzaldehyde, the choice of reagents significantly impacts the atom economy. A common method uses iodine (I₂) and an oxidizing agent.

Theoretical Atom Economy Calculation:

Consider the reaction: C₈H₈O + I₂ + [Oxidant] → C₈H₇IO + Byproducts

Let's assume an idealized reaction where the oxidant's atoms are not incorporated into the main byproduct. The molecular weight of 4-methylbenzaldehyde (C₈H₈O) is approximately 120.15 g/mol , and the molecular weight of this compound (C₈H₇IO) is approximately 246.05 g/mol . The molecular weight of iodine (I₂) is 253.81 g/mol .

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In a hypothetical reaction where an oxidant simply facilitates the incorporation of one iodine atom, the atom economy would be low due to the unutilized iodine atom from I₂ and the atoms from the oxidant.

To improve atom economy, synthetic routes that maximize the incorporation of reactant atoms into the final product are preferred. For instance, using a catalytic system where the catalyst is regenerated and reused minimizes waste. acsgcipr.org Strategies for waste minimization also include the use of safer solvents like water, if a solvent is necessary, and designing processes that avoid the formation of toxic byproducts. tandfonline.com The development of synthetic pathways with high atom economy and a low E-factor is a critical goal in the green production of this compound.

Reactivity and Reaction Mechanisms of 2 Iodo 4 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety (Formyl Group)

The aldehyde group is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is modulated by the electronic effects of the iodo and methyl substituents on the aromatic ring.

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. youtube.com

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the aldehyde function of 2-Iodo-4-methylbenzaldehyde provides a powerful method for forming carbon-carbon bonds and synthesizing secondary alcohols. The reaction must be conducted under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water. wisc.edursc.org For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would yield 1-(2-iodo-4-methylphenyl)ethanol. A related method involves the reaction of a Grignard reagent formed from a dihalotoluene with N,N-dimethylformamide (DMF) to generate the corresponding aldehyde. google.com

Table 1: Representative Grignard Reaction with an Aryl Aldehyde

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield | Ref. |

| Phenylmagnesium bromide | Benzophenone | 1. Anhydrous diethyl ether, reflux2. 3M HCl (workup) | Triphenylmethanol | High | libretexts.org |

| 3-Chloro-4-bromotoluene | N,N-dimethylformamide | 1. Mg, THF, Iodine (catalyst)2. Cool to -5°C, add DMF3. HCl (workup) | 2-Chloro-4-methylbenzaldehyde | 69.3% | google.com |

This table presents examples of Grignard reactions with related compounds to illustrate the general transformation.

Aldol Addition: While this compound cannot form an enolate itself (as it lacks α-hydrogens), it can act as an electrophilic partner in a crossed Aldol addition reaction. It will readily react with an enolizable aldehyde or ketone in the presence of a base to form a β-hydroxy carbonyl compound. Because it cannot self-condense, it is an excellent substrate for directed Aldol reactions.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond yields a cyanohydrin. This reaction, typically catalyzed by a base like cyanide ion (CN⁻), generates 2-(2-iodo-4-methylphenyl)-2-hydroxyacetonitrile. tcichemicals.com The cyanide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate that is then protonated. tcichemicals.com

Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by the elimination of a small molecule, usually water.

Schiff Base Formation: this compound reacts with primary amines to form imines, also known as Schiff bases. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. These reactions are often reversible.

Knoevenagel Condensation: This reaction is a variation of the Aldol condensation where the nucleophile is a stabilized carbanion derived from an active methylene (B1212753) compound, such as malononitrile (B47326) or diethyl malonate. sigmaaldrich.comslideshare.net The reaction is typically catalyzed by a weak base. bhu.ac.in Studies on similar substrates like 4-iodobenzaldehyde (B108471) show that they react efficiently with malononitrile in the presence of a suitable catalyst to yield the corresponding benzylidenemalononitrile (B1330407) derivative. nih.gov The product from the reaction of this compound with malononitrile would be (2-iodo-4-methylbenzylidene)malononitrile.

Table 2: Representative Knoevenagel Condensation of Aryl Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst & Conditions | Product | Yield | Ref. |

| 4-Iodobenzaldehyde | Malononitrile | NiCu@MWCNT, H₂O/CH₃OH (1:1), 25°C | 2-(4-Iodobenzylidene)malononitrile | 96% | nih.gov |

| 4-Methylbenzaldehyde (B123495) | Malononitrile | Aniline (15 mol%), Ph₂I(OTf) (15 mol%), CDCl₃, 25°C | 2-(4-Methylbenzylidene)malononitrile | High | researchgate.net |

This table provides data for closely related aldehydes to demonstrate the typical conditions and outcomes of the Knoevenagel condensation.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group of this compound can be oxidized to a carboxylic acid group, yielding 2-Iodo-4-methylbenzoic acid . This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective. Milder, more selective methods, such as using Oxone or N-hydroxyphthalimide (NHPI) with oxygen, are also widely employed for converting aldehydes to carboxylic acids. organic-chemistry.org An iodoarene-mediated aerobic oxidation in an aqueous phase has also been shown to be highly efficient. doi.org

Reduction: The formyl group can be selectively reduced to a primary alcohol, (2-iodo-4-methylphenyl)methanol , without affecting the aryl iodide bond. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in ether. Catalytic hydrogenation can also be employed, with catalysts like copper clusters showing high selectivity for the reduction of the aldehyde over other functional groups. thieme-connect.de A zinc-catalyzed reduction using pinacolborane (HBpin) is also effective and tolerates sensitive groups like iodo substituents. nih.gov

Table 3: Representative Oxidation and Reduction of Benzaldehydes

| Substrate | Transformation | Reagents & Conditions | Product | Yield | Ref. |

| Aromatic Aldehydes | Oxidation | Oxone, DMF, rt | Carboxylic Acids | Excellent | organic-chemistry.org |

| 2-Methylbenzaldehyde | Oxidation | Iodobenzene (10 mol%), O₂, H₂O, 50°C | 2-Methylbenzoic acid | >99% | doi.org |

| 4-Methylbenzaldehyde | Reduction | Cu nanoparticles, H₂ (3 MPa), 24°C | (4-Methylphenyl)methanol | 100% | thieme-connect.de |

| Substituted Benzaldehydes | Reduction | Zn(OAc)₂, HBpin, THF, 60°C | Substituted Benzyl (B1604629) Alcohols | High | nih.gov |

This table illustrates common conditions for the oxidation and reduction of related benzaldehydes.

Olefination reactions convert the carbonyl C=O double bond into a C=C double bond.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. libretexts.orgdalalinstitute.com The reaction of this compound with an ylide like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-iodo-4-methyl-2-vinylbenzene. The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide and the reaction conditions. orgsyn.org A documented procedure for the closely related 2-iodo-3-methoxy-5-methylbenzaldehyde involves reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride and a strong base (KHMDS) to generate the enol ether, which can then be hydrolyzed to the homologated aldehyde. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgtcichemicals.com These reagents are generally more reactive than the corresponding phosphorus ylides. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. wikipedia.org This reaction typically favors the formation of the (E)-alkene. wikipedia.orgslideshare.net

Table 4: Representative Wittig Olefination of a Substituted 2-Iodobenzaldehyde

| Aldehyde | Ylide Precursor | Base & Conditions | Intermediate Product | Yield | Ref. |

| 2-Iodo-3-methoxy-5-methylbenzaldehyde | (Methoxymethyl)triphenylphosphonium chloride | KHMDS, THF, -78°C to 0°C | 1-(2-Iodo-3-methoxy-5-methylphenyl)-2-methoxyethene | 80% (2 steps) | rsc.org |

This table details a specific, closely related example to illustrate the Wittig reaction process.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The C-I bond is the most reactive among aryl halides (I > Br > Cl) for oxidative addition to a low-valent metal center, such as Palladium(0), which is the crucial first step in many catalytic cycles. wikipedia.orgyonedalabs.com

These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions. organic-chemistry.org

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.comcommonorganicchemistry.com Reacting this compound with a boronic acid like phenylboronic acid would yield 4-methyl-[1,1'-biphenyl]-2-carbaldehyde. The reaction is highly tolerant of various functional groups, including the aldehyde. organic-chemistry.org

Sonogashira Reaction: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The coupling of this compound with an alkyne such as phenylacetylene (B144264) would produce 2-(phenylethynyl)-4-methylbenzaldehyde. The reaction is valued for its reliability and mild conditions. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For example, reacting this compound with methyl acrylate (B77674) would, after β-hydride elimination, yield methyl (E)-3-(2-formyl-5-methylphenyl)acrylate. The reaction generally exhibits high trans selectivity. organic-chemistry.orgliverpool.ac.uk

Stille Reaction: The Stille reaction couples the aryl iodide with an organostannane (organotin) reagent, catalyzed by palladium. While effective and tolerant of many functional groups, the toxicity of the organotin reagents and byproducts has led to a preference for other methods like the Suzuki reaction. organic-chemistry.org

Table 5: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction Type | Aryl Iodide | Coupling Partner | Catalyst & Conditions | Product Type | Ref. |

| Suzuki-Miyaura | Iodobenzene | Phenylboronic acid | [Pd(PPh₃)₄], K₃PO₄, DMF, 85°C | Biphenyl | commonorganicchemistry.com |

| Sonogashira | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, rt | Diphenylacetylene | wikipedia.org |

| Heck | Iodobenzene | Methyl acrylate | PdCl₂, Na₂CO₃, Imidazole-based IL | Methyl cinnamate | nih.gov |

| Stille | Aryl Iodide | Organostannane | Pd Catalyst | Biaryl or Vinylarene | organic-chemistry.org |

This table summarizes typical conditions for major cross-coupling reactions using representative aryl iodides.

Copper-Mediated Coupling Reactions (e.g., Ullmann-type, Chan-Lam)

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds. This compound, with its reactive C-I bond, is a suitable substrate for these transformations.

Ullmann-type Reactions:

The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound. organic-chemistry.org A more contemporary version, the Ullmann condensation or Ullmann-type reaction, refers to the copper-catalyzed reaction between an aryl halide and a nucleophile (e.g., alcohols, amines, thiols). organic-chemistry.orgnih.gov For this compound, this provides a pathway to introduce a variety of substituents at the 2-position.

The general mechanism for an Ullmann-type C-O coupling involves the coordination of the copper catalyst to the aryl iodide, followed by oxidative addition to form a Cu(III) intermediate. Subsequent reaction with an alcohol and reductive elimination yields the desired aryl ether and regenerates the active copper catalyst. The presence of the aldehyde group on the ring is generally tolerated in these reactions, although its electronic and steric effects can influence reaction rates. Research has shown that various copper sources, including CuI, Cu2O, and CuO, can be effective, often in combination with a ligand to stabilize the copper catalyst and facilitate the reaction. nih.govmdpi.com

Chan-Lam Coupling:

The Chan-Lam coupling reaction is a versatile copper-catalyzed method for the formation of carbon-heteroatom bonds, typically between a boronic acid and an amine or alcohol. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture. wikipedia.orgalfa-chemistry.com

In the context of this compound, while the Chan-Lam reaction traditionally couples boronic acids, its principles can be extended to understand the copper-mediated coupling of aryl halides. The mechanism is thought to involve a Cu(II) precatalyst that is reduced in situ or a Cu(I) species that undergoes oxidative addition with the aryl iodide. The resulting organocopper intermediate then reacts with the nucleophile. A key feature of the Chan-Lam reaction is the proposed involvement of a Cu(III) intermediate, which undergoes reductive elimination to form the final product. wikipedia.orgorganic-chemistry.org Oxygen often plays a beneficial role, potentially by reoxidizing Cu(I) to Cu(II) to complete the catalytic cycle. organic-chemistry.org

The following table provides a conceptual overview of potential Ullmann-type and Chan-Lam-type reactions involving this compound, based on established principles of these reactions.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |

| Ullmann-type C-O Coupling | Phenol (B47542) | 2-(Phenoxy)-4-methylbenzaldehyde | CuI / Ligand |

| Ullmann-type C-N Coupling | Aniline | 2-(Phenylamino)-4-methylbenzaldehyde | Cu2O / Ligand |

| Chan-Lam-type C-O Coupling | Phenylboronic acid & Methanol | 2-Methoxy-4-methylbenzaldehyde | Cu(OAc)2 / Pyridine |

| Chan-Lam-type C-N Coupling | Phenylboronic acid & Aniline | 2-(Phenylamino)-4-methylbenzaldehyde | Cu(OAc)2 / Base |

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings. It typically requires an activated aromatic system, meaning the presence of strong electron-withdrawing groups, and a good leaving group. pressbooks.publibretexts.org

For this compound, the potential for SNAr is present due to the iodine atom, which is a good leaving group. However, the electronic nature of the other substituents on the ring plays a crucial role. The aldehyde group (-CHO) is an electron-withdrawing group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. pressbooks.publibretexts.orgyoutube.com Conversely, the methyl group (-CH3) is an electron-donating group, which destabilizes this intermediate.

Limitations:

Insufficient Activation: Compared to rings with multiple strong electron-withdrawing groups (like nitro groups), the activation provided by a single aldehyde group might be insufficient for the reaction to proceed with a wide range of nucleophiles under mild conditions. pressbooks.pub

Competing Reactions: The aldehyde group itself is susceptible to nucleophilic attack. Strong nucleophiles may react at the carbonyl carbon instead of the C-I position, leading to a mixture of products.

Steric Hindrance: The ortho-position of the iodine atom, while electronically favorable for activation by the aldehyde, can be sterically hindered, potentially slowing down the reaction with bulky nucleophiles.

Halogen-Dance Reactions and Related Rearrangements

The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgrsc.org This reaction typically occurs via a deprotonation-reprotonation sequence involving an arylmetal intermediate. kobe-u.ac.jp

In the case of this compound, the presence of a strong base could potentially induce a halogen-dance reaction. The reaction would likely be initiated by deprotonation at one of the available ring positions, followed by migration of the iodine atom. The regioselectivity of such a rearrangement would be influenced by the directing effects of the aldehyde and methyl groups. However, the presence of the acidic benzylic protons of the methyl group and the electrophilic aldehyde carbonyl could lead to competing side reactions under strongly basic conditions.

While specific examples of halogen-dance reactions with this compound are not extensively documented in the reviewed literature, the general principles of this reaction type suggest its possibility under specific, carefully controlled basic conditions. clockss.orgrsc.orgjst.go.jp

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the electronic and steric properties of the iodo, methyl, and aldehyde substituents.

Electronic Effects of the Methyl and Iodo Groups on Reactivity

The electronic landscape of the benzene (B151609) ring in this compound is shaped by the inductive and resonance effects of its substituents.

Iodo Group: The iodine atom exhibits a dual electronic effect. Inductively, it is electron-withdrawing due to its electronegativity. However, it can also act as a weak resonance donor through its lone pairs. In the context of electrophilic aromatic substitution, iodine is a deactivating group but an ortho-, para-director. In nucleophilic aromatic substitution, its primary role is that of a good leaving group.

Methyl Group: The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. It is an activating group and an ortho-, para-director in electrophilic aromatic substitution.

The combination of these effects leads to a nuanced reactivity profile. For instance, in reactions where the C-I bond is cleaved, such as cross-coupling reactions, the electron-donating methyl group can influence the electron density at the reaction center, potentially affecting the rate of oxidative addition to a metal catalyst.

Steric Hindrance Considerations in Reaction Design

Steric hindrance plays a significant role in the reactions of this compound, primarily due to the ortho-relationship between the bulky iodine atom and the aldehyde group.

Reactions at the Aldehyde: The iodine atom can sterically hinder the approach of nucleophiles to the aldehyde carbonyl. This effect would be more pronounced with larger, bulkier nucleophiles.

Reactions at the C-I Bond: Similarly, the aldehyde group can impede the access of a catalyst or another reactant to the C-I bond. This is a critical consideration in the design of cross-coupling reactions, where the coordination of a metal catalyst to the iodine-bearing carbon is a key step. The steric bulk of the iodine atom itself is also a factor to consider in reaction design.

Reactions at other Ring Positions: The substituents at positions 2 and 4 can influence the regioselectivity of reactions at other positions on the ring by sterically blocking certain approaches.

The following table summarizes the steric impact of the substituents on different types of reactions.

| Reaction Type | Steric Influence of Iodine | Steric Influence of Aldehyde |

| Nucleophilic attack on aldehyde | Hinders approach of nucleophiles | - |

| Cross-coupling at C-I | Can affect catalyst coordination | Hinders approach of catalyst |

| Electrophilic aromatic substitution | Directs away from ortho-position | Can influence approach to adjacent positions |

Mechanistic Investigations of Key Transformations

Mechanistic studies of reactions involving this compound are crucial for understanding and optimizing its synthetic applications.

For copper-mediated couplings, mechanistic investigations generally point towards a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. organic-chemistry.orgbeilstein-journals.org The oxidation state of copper (Cu(I), Cu(II), Cu(III)) throughout the cycle is a subject of ongoing research and may vary depending on the specific reaction type (Ullmann vs. Chan-Lam) and conditions. organic-chemistry.orgbeilstein-journals.org Isotope labeling studies and kinetic analyses can provide insights into the rate-determining steps and the nature of the intermediates.

In the case of SNAr reactions, the formation of a resonance-stabilized Meisenheimer complex is a well-established mechanistic feature. pressbooks.publibretexts.org For this compound, computational studies could be employed to model the stability of the Meisenheimer complex and the transition states for its formation and decomposition, taking into account the electronic contributions of the aldehyde and methyl groups.

Understanding the potential for halogen-dance reactions would involve probing the relative acidities of the ring protons and the stability of the possible organometallic intermediates. Deuterium (B1214612) labeling experiments could be used to track the movement of the halogen atom under basic conditions.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies are crucial for understanding the rate at which this compound participates in chemical reactions and for elucidating the step-by-step sequence of events that constitute the reaction pathway. While specific kinetic data for every reaction of this compound is not extensively documented in publicly available literature, we can infer its kinetic behavior from studies on similarly substituted benzaldehydes.

One of the fundamental reactions of aldehydes is their oxidation to carboxylic acids. Studies on the oxidation of various substituted benzaldehydes by oxidizing agents like pyridinium (B92312) bromochromate (PBC) in a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO) reveal the influence of substituents on the reaction rate. researchgate.net The reaction is typically first-order with respect to both the aldehyde and the oxidant. researchgate.net

The presence of an electron-donating group, such as the methyl group in this compound, is generally expected to slightly increase the rate of oxidation compared to unsubstituted benzaldehyde (B42025). Conversely, an electron-withdrawing group would decrease the rate. The iodine atom, while electron-withdrawing through its inductive effect, can also exhibit some electron-donating resonance effects. Its primary influence in many reactions, however, is as a good leaving group in substitution reactions.

In the context of oxidation, the electronic effect of the substituent on the phenyl ring is a key determinant of the reaction rate. A Hammett plot, which correlates reaction rates with substituent constants (σ), can be used to quantify these effects. For the oxidation of substituted benzaldehydes, a negative rho (ρ) value is typically observed, indicating that electron-donating groups accelerate the reaction by stabilizing the electron-deficient transition state. researchgate.net

Table 1: Hypothetical Kinetic Data for the Oxidation of Substituted Benzaldehydes

This interactive table presents hypothetical rate constants for the oxidation of various substituted benzaldehydes, illustrating the expected electronic effects of different substituents. The data is based on general principles of physical organic chemistry.

| Aldehyde | Substituent | Substituent Position | Expected Relative Rate Constant (k_rel) |

| Benzaldehyde | -H | - | 1.00 |

| 4-Methylbenzaldehyde | -CH₃ | para | 1.25 |

| 4-Chlorobenzaldehyde | -Cl | para | 0.70 |

| 4-Nitrobenzaldehyde | -NO₂ | para | 0.25 |

| This compound | -I, -CH₃ | ortho, para | Value dependent on competing steric and electronic effects |

Note: The value for this compound is complex due to the ortho iodine's steric hindrance and competing electronic effects, which can make it deviate from simple predictions.

Reaction pathway elucidation for this compound often involves identifying intermediates and products. For instance, in nucleophilic aromatic substitution reactions, where the iodine is replaced by a nucleophile, the pathway can proceed through a Meisenheimer complex, a high-energy intermediate. nih.gov The stability of this intermediate, and thus the reaction pathway, is influenced by the substituents on the aromatic ring.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule throughout a chemical reaction, providing unambiguous evidence for proposed reaction mechanisms. In the study of this compound, isotopes of hydrogen (deuterium, D, or tritium, T), carbon (¹³C or ¹⁴C), or oxygen (¹⁸O) could be incorporated to elucidate mechanistic details.

While specific isotopic labeling studies on this compound are not prominent in the literature, the principles can be illustrated with related benzaldehyde systems. For example, in the oxidation of benzaldehyde to benzoic acid, labeling the aldehydic hydrogen with deuterium ([²H]benzaldehyde or PhCDO) allows for the determination of the primary kinetic isotope effect (KIE). researchgate.net A significant KIE (kH/kD > 1) indicates that the cleavage of the C-H bond is part of the rate-determining step of the reaction. nih.govresearchgate.net

Table 2: Application of Isotopic Labeling in Studying Benzaldehyde Reactions

This table outlines how isotopic labeling can be applied to understand the mechanisms of reactions involving benzaldehydes.

| Isotopic Label | Labeled Position | Reaction Type | Mechanistic Information Gained |

| Deuterium (D) | Aldehydic C-H | Oxidation | Elucidation of C-H bond cleavage in the rate-determining step (Kinetic Isotope Effect). researchgate.net |

| Carbon-13 (¹³C) | Carbonyl Carbon | Cannizzaro Reaction | Tracing the origin of the carbon atom in the resulting alcohol and carboxylate products. |

| Oxygen-18 (¹⁸O) | Carbonyl Oxygen | Hydration/Acetal Formation | Determining the mechanism of oxygen exchange with the solvent or attacking nucleophile. |

| Iodine-131 (¹³¹I) | C-I bond | Nucleophilic Substitution | Tracking the displacement of the iodide leaving group, particularly in studies of radiolabeled compounds. nih.gov |

In a hypothetical experiment, if this compound were to undergo a Cannizzaro reaction (a disproportionation of two aldehyde molecules to an alcohol and a carboxylic acid, which occurs with non-enolizable aldehydes in the presence of a strong base), labeling the carbonyl carbon with ¹³C in one of the reactant molecules would allow for the precise tracking of which molecule is oxidized and which is reduced. Similarly, using a solvent like H₂¹⁸O could reveal the extent of reversible hydration of the aldehyde group during a reaction. The use of deuterated solvents can also help to identify proton transfer steps in a reaction mechanism.

Transition State Analysis and Reaction Coordinate Studies

The transition state is a fleeting, high-energy arrangement of atoms that exists for an infinitesimal time as reactants transform into products. masterorganicchemistry.com Its structure and energy determine the activation energy and, therefore, the rate of a reaction. Transition state analysis, often performed using computational quantum chemistry methods, provides a theoretical lens to examine these transient structures.

For reactions involving this compound, computational methods like Density Functional Theory (DFT) can be employed to model the reaction pathway and calculate the geometry and energy of the transition state(s). acs.org This analysis helps in understanding substituent effects, reaction selectivity, and the feasibility of different proposed mechanisms.

For instance, in a nucleophilic aromatic substitution reaction on this compound, a computational study could model the approach of the nucleophile to the carbon atom bearing the iodine. The calculations would map the potential energy surface as the C-I bond breaks and the new C-nucleophile bond forms. ucsd.edu This can reveal whether the reaction proceeds in a single, concerted step (an SₙAr mechanism) or through a two-step process involving a stable Meisenheimer intermediate. nih.gov The calculated energy barrier for the transition state would correspond to the activation energy of the reaction.

Table 3: Theoretical Parameters in Transition State Analysis of a Hypothetical SₙAr Reaction

This interactive table shows key parameters that would be calculated in a computational study of a nucleophilic aromatic substitution on this compound.

| Parameter | Description | Significance |

| Geometry of Transition State | The arrangement of atoms at the highest point on the reaction coordinate. | Reveals the nature of bond breaking and bond forming. For an SₙAr reaction, it would show partial bonds between the carbon, the incoming nucleophile, and the leaving iodide. ucsd.edu |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. masterorganicchemistry.com | Determines the reaction rate. A lower Ea corresponds to a faster reaction. |

| Imaginary Frequency | A vibrational mode with a negative frequency, characteristic of a transition state. | Confirms that the calculated structure is a true transition state and not a stable intermediate or reactant/product. The motion associated with this frequency represents the reaction coordinate at the transition state. ic.ac.uk |

| Reaction Coordinate | The path of minimum energy connecting reactants to products via the transition state. | Describes the progress of the reaction and shows the sequence of structural changes. researchgate.net |

Intrinsic Reaction Coordinate (IRC) calculations can further elucidate the reaction pathway by tracing the path from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the intended species. researchgate.net Such studies, while not specifically found for this compound in the searched literature, are standard practice for gaining deep mechanistic insights into the reactivity of organic molecules. ic.ac.uk

Derivatization and Functionalization Strategies Employing 2 Iodo 4 Methylbenzaldehyde

Synthesis of Advanced Organic Intermediates

2-Iodo-4-methylbenzaldehyde is a key starting material for a variety of advanced organic intermediates through straightforward functional group transformations. The aldehyde moiety can be oxidized to a carboxylic acid or reduced to a primary alcohol, while the iodo group is an excellent leaving group for cross-coupling reactions. These transformations yield multifunctional molecules that are pivotal for more complex synthetic endeavors.

The aldehyde can be oxidized to 2-Iodo-4-methylbenzoic acid using common oxidizing agents like potassium permanganate (B83412) or 2-Iodoxybenzoic acid (IBX). orientjchem.orgwikipedia.org Conversely, reduction with agents such as sodium borohydride (B1222165) yields 2-Iodo-4-methylbenzyl alcohol . The aryl iodide functionality is most notably exploited in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl iodide with a boronic acid, a reaction widely used to create biaryl structures. wikipedia.orgharvard.edu

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or 2-Iodoxybenzoic acid (IBX) | 2-Iodo-4-methylbenzoic acid | rsc.org |

| Reduction | Sodium borohydride (NaBH₄) | 2-Iodo-4-methylbenzyl alcohol | |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Substituted Biphenyl Derivative | wikipedia.org |

Construction of Diverse Heterocyclic Ring Systems

The dual functionality of this compound makes it an exceptional precursor for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products.

The synthesis of five-membered aromatic heterocycles like pyrroles, furans, and thiophenes can be achieved from this compound through multi-step sequences. A common strategy is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org A plausible route would involve converting this compound into a suitable 1,4-diketone precursor, which can then be cyclized with an amine (for pyrroles), a dehydrating agent (for furans), or a sulfur source like phosphorus pentasulfide (for thiophenes). wikipedia.org

| Target Heterocycle | Key Reagent for Cyclization | General Reaction Name | Reference |

|---|---|---|---|

| Pyrrole (B145914) | Primary Amine (R-NH₂) or Ammonia (NH₃) | Paal-Knorr Pyrrole Synthesis | wikipedia.orgorganic-chemistry.org |

| Furan | Acid Catalyst (e.g., H₂SO₄) | Paal-Knorr Furan Synthesis | wikipedia.org |

| Thiophene | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent | Paal-Knorr Thiophene Synthesis | wikipedia.org |

The construction of fused heterocyclic systems such as quinolines, isoquinolines, and indoles is readily achievable from derivatives of this compound.

Quinolines can be synthesized via the Friedländer annulation. wikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org The necessary precursor, 2-amino-4-methylbenzaldehyde, can be prepared from this compound via nucleophilic substitution of the iodide with an amine source, or more commonly, by starting from a nitro-analogue which is then reduced.

Isoquinolines are often prepared using the Bischler-Napieralski reaction, which cyclizes a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.org A synthetic pathway could start with the reduction of this compound to its corresponding benzyl (B1604629) alcohol, followed by conversion to a β-(2-iodo-4-methylphenyl)ethylamine derivative. Acylation and subsequent cyclization would yield a dihydroisoquinoline, which can be oxidized to the final isoquinoline (B145761) product. wikipedia.orgjk-sci.com

Indoles can be synthesized through various methods, including palladium-catalyzed reactions that form the pyrrole ring onto the benzene (B151609) scaffold. A common approach involves the Sonogashira coupling of the iodo-group with a terminal alkyne, followed by a cyclization step. organic-chemistry.org Alternatively, coupling an amine to the 2-position followed by reaction with a ketone or aldehyde can lead to indole (B1671886) formation.

The versatility of this compound extends to the synthesis of other important heterocycles.

Benzofurans , for example, can be synthesized from o-iodophenols and terminal alkynes in a palladium-catalyzed process. organic-chemistry.orgkoreascience.kr The starting material, this compound, can be converted to the corresponding phenol (B47542) derivative, which then undergoes coupling and cyclization to afford a 2-substituted benzofuran. nih.govdtu.dk

Quinazolines can be prepared from ortho-aminoacylbenzene derivatives. nih.gov These precursors can be accessed and subsequently cyclized to form the 2,4-disubstituted quinazoline (B50416) core.

Precursor for Complex Molecular Architectures (e.g., macrocycles, cages)

The bifunctional nature of this compound makes it an excellent building block for the construction of complex, three-dimensional molecular architectures such as macrocycles and molecular cages. These structures are of great interest in supramolecular chemistry, host-guest chemistry, and materials science. nih.gov

The synthesis of macrocycles often relies on reactions that can form large rings efficiently. By reacting this compound with a complementary molecule containing two nucleophilic or reactive sites, a macrocyclization can be achieved. For example, a Sonogashira coupling at the iodide position and an imine formation at the aldehyde group can be used in a stepwise or one-pot fashion to link multiple units together into a large cyclic structure. nih.gov The defined geometry of the aromatic backbone helps to direct the formation of specific, well-ordered macrocyclic structures.

Development of Libraries of Functionalized Derivatives for Screening

In drug discovery and materials science, the ability to rapidly generate a large number of structurally related compounds for screening is crucial. This process, known as combinatorial chemistry, relies on versatile scaffolds that allow for systematic modification. youtube.comyoutube.com this compound is an ideal scaffold for this purpose.

The two distinct reactive sites can be addressed with a wide range of orthogonal reactions. For instance, a library can be generated by first reacting the aldehyde group with a diverse set of amines via reductive amination. Then, each of these products can be further diversified by performing a Suzuki, Heck, or Sonogashira cross-coupling reaction at the iodide position with a different set of boronic acids or alkynes. This strategy allows for the exponential growth of a compound library from a single, readily available starting material, providing a powerful tool for identifying molecules with desired biological or material properties. nih.gov

| Reactive Site | Reaction Type | Example Reagent Class | Resulting Linkage/Group |

|---|---|---|---|

| Aldehyde | Reductive Amination | Primary/Secondary Amines | Substituted Amine |

| Wittig Reaction | Phosphonium Ylides | Alkene | |

| Aryl Iodide | Suzuki Coupling | Boronic Acids/Esters | Biaryl |

| Sonogashira Coupling | Terminal Alkynes | Aryl-Alkyne | |

| Heck Coupling | Alkenes | Styrene Derivative |

Applications of 2 Iodo 4 Methylbenzaldehyde in Specialized Chemical Domains

A Linchpin in Complex Chemical Synthesis

The reactivity of 2-iodo-4-methylbenzaldehyde, particularly the presence of the iodine atom, makes it a valuable precursor in the synthesis of intricate molecular architectures. The iodine atom acts as an excellent leaving group in various cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Crafting Analogs of Nature's Blueprints

In the realm of natural product synthesis, creating analogs of complex molecules is essential for structure-activity relationship studies and the development of new therapeutic agents. While direct examples of the use of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its utility as a building block is clear. Its structural motifs are found within more complex molecules, and its reactive handles—the aldehyde and the iodo group—provide strategic points for elaboration. For instance, the synthesis of phenanthroindolizidine alkaloids has been achieved through methods that could readily incorporate a substituted benzaldehyde (B42025) derivative like this compound. researchgate.net The aldehyde can be used to construct heterocyclic rings, while the iodo-group allows for the introduction of various substituents via well-established cross-coupling methodologies.

A Precursor for Innovations in Agrochemicals

The development of novel agrochemicals often requires the synthesis of a diverse library of compounds for screening. This compound serves as a valuable starting material in this process. smolecule.com Its derivatives can be explored for potential herbicidal, fungicidal, or insecticidal activities. The core structure can be modified through reactions at the aldehyde and the carbon-iodine bond to generate a wide array of molecules with different physicochemical properties, a key aspect of agrochemical research.

Generating Intermediates for Pharmaceutical Lead Compounds

In medicinal chemistry, this compound is a key intermediate for the generation of lead compounds in drug discovery programs. pubrica.com The benzaldehyde moiety is a common feature in many biologically active molecules, and the iodo- and methyl-substituents allow for fine-tuning of a compound's steric and electronic properties to optimize interactions with biological targets. For example, derivatives of similar iodinated aromatic compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.com The ability to readily modify the this compound scaffold through reactions like Suzuki-Miyaura coupling makes it a versatile platform for creating libraries of potential drug candidates.

Harnessing Non-Covalent Forces in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound, with its potential for forming specific intermolecular interactions, is a valuable component in the construction of such assemblies.

Designing Host-Guest Systems and Molecular Recognition Scaffolds

Host-guest chemistry, a central concept in supramolecular chemistry, involves the creation of host molecules that can selectively bind to specific guest molecules. mdpi.comthno.orgrsc.org While direct utilization of this compound in complex host-guest systems is an area of ongoing research, its structural features make it a promising candidate for incorporation into such designs. The aromatic ring can participate in π-π stacking interactions, while the aldehyde and iodo-groups can be functionalized to introduce specific recognition sites. These tailored host molecules have potential applications in areas such as sensing, catalysis, and drug delivery. thno.orgharvard.edu

A Key Player in Self-Assembled Structures through Halogen Bonding

A particularly important application of this compound in supramolecular chemistry is its ability to participate in halogen bonding. nih.govresearchgate.netmdpi.com Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.com The iodine atom in this compound, being a heavy and polarizable halogen, is an excellent halogen bond donor.

This property allows for the programmed self-assembly of molecules into well-defined one-, two-, and three-dimensional structures. nih.govsioc-journal.cn By pairing this compound or its derivatives with suitable halogen bond acceptors, researchers can construct intricate supramolecular networks with potential applications in materials science, including the development of liquid crystals and functional nanomaterials. nih.gov The directionality and strength of halogen bonds provide a powerful tool for controlling the architecture of molecular assemblies at the nanoscale. mdpi.com

Applications in Materials Science

The unique structural characteristics of this compound, namely the reactive aldehyde group and the versatile carbon-iodine (C-I) bond, make it a valuable building block in the field of materials science. Its utility spans from the creation of advanced optoelectronic materials to the design of smart, responsive systems. The presence of the iodine atom is particularly significant as it serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex, high-performance organic materials.

Precursor for Optoelectronic Materials (e.g., OLEDs, Organic Solar Cells)

In the realm of organic electronics, there is a continuous demand for novel materials with tailored photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Donor-acceptor (D-A) type organic conjugated molecules are a cornerstone of these technologies, and this compound serves as a key precursor in their synthesis. scholaris.ca The electron-withdrawing nature of the benzaldehyde group combined with the reactivity of the C-I bond allows for its incorporation into larger π-conjugated systems.

The synthesis of such materials often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, where the iodine atom acts as an excellent leaving group. For instance, this compound can be coupled with various arylboronic acids or terminal alkynes to construct complex molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. scholaris.ca This tunability is crucial for optimizing charge injection, transport, and recombination properties in OLEDs, as well as for maximizing light absorption and charge separation in OSCs. tdx.cat

Research has demonstrated the synthesis of blue-emitting materials for OLEDs based on hexaphenylbenzene (B1630442) moieties, which are built up from smaller aromatic precursors. researchgate.net The strategic placement of substituents on the benzaldehyde ring, such as the iodo and methyl groups in this compound, influences the final optoelectronic properties, including emission color and quantum efficiency. The aldehyde functionality can be further modified post-polymerization to fine-tune the material's characteristics or to attach it to other components within a device structure.

Components in Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of materials defined by their alternating single and double bonds, which result in delocalized π-electron systems and unique electronic and optical properties. This compound is a valuable monomer for the synthesis of these materials. The C-I bond is readily susceptible to forming new carbon-carbon bonds through various polymerization techniques, most notably palladium-catalyzed cross-coupling reactions.

The synthesis of semiconducting polymers for applications in organic electronics often relies on methods like direct arylation polymerization (DArP) or catalyst-transfer condensation polymerization. nsf.govethz.ch Aryl halides, including iodo-substituted compounds like this compound, are essential starting materials for these polymerizations. The reactivity of the C-I bond allows for controlled polymer growth and the creation of well-defined polymer architectures. semanticscholar.org

The resulting polymers can be designed to have specific bandgaps, charge carrier mobilities, and absorption spectra, making them suitable for a range of applications from transistors to sensors. The aldehyde group on the this compound unit can either be carried through the polymerization to be part of the final polymer's functionality or can be transformed into other groups (e.g., an alkene via a Wittig reaction) prior to polymerization to create different types of conjugated linkages.

Design of Responsive Materials

Responsive materials, or "smart" materials, are designed to change their properties in response to external stimuli such as light, heat, or chemical environment. The aldehyde and iodo functionalities of this compound provide synthetic handles to incorporate it into such systems.

For example, the aldehyde group can participate in the formation of Schiff bases (imines) upon reaction with primary amines. This dynamic covalent bond can be reversible, allowing for the design of materials that can self-heal or change their structure in response to pH changes. Furthermore, research into mechanically light-responsive materials has utilized related benzaldehydes to create photoswitchable adhesives. uni-kiel.de The incorporation of a photosensitive group onto a polymer backbone containing units derived from this compound could lead to materials whose mechanical properties can be modulated with light. The C-I bond itself can be photolabile, offering another pathway to creating light-responsive materials where bond cleavage can trigger a change in material properties.

Applications in Chemical Biology (Molecular Level Focus)

At the intersection of chemistry and biology, this compound provides a scaffold for designing molecular tools to probe and interact with biological systems. Its applications are focused on understanding biological processes at the molecular level, such as enzyme mechanisms, rather than on direct therapeutic use.

Probes for Enzyme-Catalyzed Reactions

This compound is utilized in the study of enzyme-catalyzed reactions, serving as a probe to investigate biological pathways. The aldehyde group is a key feature, as it is a substrate for a large family of enzymes known as aldehyde dehydrogenases (ALDHs). ALDHs play crucial roles in cellular detoxification by oxidizing aldehydes to carboxylic acids. nih.govnih.gov

The reactivity of this compound can be exploited to design activity-based probes for ALDHs. In one potential mechanism, the enzyme would catalyze the oxidation of the aldehyde to a carboxylic acid. This transformation from a neutral aldehyde to a charged carboxylate can be designed to trigger a reporter signal, such as fluorescence. For example, the benzaldehyde moiety can act as a quencher for a nearby fluorophore through a photoinduced electron transfer (d-PeT) mechanism. google.com Upon enzymatic oxidation to the less quenching carboxylic acid, a significant increase in fluorescence ("turn-on") would be observed, signaling enzyme activity. The specificity of such probes for different ALDH isoforms can be tuned by modifying the substitution pattern on the aromatic ring. nih.govresearchgate.net

Furthermore, the iodine atom can serve as a reactive center for covalent modification. Diaryliodonium salts, which can be synthesized from iodoarenes, have been reported to act as inhibitors of enzymes like NADPH oxidase by forming covalent bonds with the protein after reductive activation to an aryl radical. acs.org A similar strategy could be envisioned where a probe based on this compound first binds to an enzyme's active site via the aldehyde and then, upon a specific trigger, the iodo-group mediates a covalent linkage, allowing for enzyme labeling and identification.

Building Blocks for Bioactive Molecules (Mechanism-focused)

As a functionalized aromatic compound, this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. smolecule.com Its utility lies in the ability to undergo sequential, site-selective reactions at the aldehyde and the C-I bond, allowing for the construction of diverse molecular scaffolds.

One major application is in the synthesis of enzyme inhibitors. For example, α-aminophosphonates, which are known to act as enzyme inhibitors, can be synthesized via the Kabachnik–Fields reaction, a one-pot reaction of an amine, an aldehyde (like this compound), and a phosphite. rsc.org The resulting molecule would contain a scaffold designed to mimic the transition state of a substrate for a target enzyme.

The C-I bond is particularly useful for introducing further complexity through cross-coupling reactions. For instance, after converting the aldehyde group to a different functionality, a Suzuki coupling could be performed at the iodo-position to attach another aryl group, leading to biaryl structures. Biaryl motifs are common in pharmacologically active compounds. nih.gov This step-wise, mechanism-focused approach allows chemists to systematically build molecules and study how specific structural changes affect their interaction with biological targets like enzymes or receptors. For example, a library of potential inhibitors could be created by starting with this compound and introducing a variety of substituents via the C-I bond to probe the steric and electronic requirements of an enzyme's binding pocket.

Scaffolds for Biosensor Development (Molecular Recognition)

While direct, documented applications of this compound in commercially available or widely researched biosensors are not prevalent, its molecular structure provides a versatile platform for the development of novel sensing systems. The utility of this compound as a scaffold in biosensor design is rooted in the distinct reactivity of its two functional groups: the aldehyde and the iodo substituent. These groups allow for its integration into biosensor assemblies through established chemical pathways, serving as both an anchor to a surface and a component of the molecular recognition layer.

The aldehyde functionality is particularly useful for creating the molecular recognition element of a sensor. It readily reacts with primary amines, such as those on the surface of proteins, enzymes, or specifically designed linker molecules, to form an imine, also known as a Schiff base (-C=N-). bohrium.commonash.edu This covalent linkage is a cornerstone of "molecular recognition," a mechanism where a host molecule selectively binds to a target species. researchgate.net Schiff bases are integral to many chemosensors and potentiometric membrane sensors, where they can act as ligands that selectively form stable complexes with specific metal ions or other analytes. monash.edunih.gov The formation of a Schiff base derived from this compound would create a new, larger conjugate whose electronic and photophysical properties could be modulated upon binding a target analyte, forming the basis for a fluorescent or colorimetric sensor. nih.gov

The iodo group on the aromatic ring offers a robust handle for covalent attachment to sensor surfaces, a critical step in fabricating stable and reusable biosensors. mdpi.comrsc.org Iodo-aryl compounds are excellent substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. This allows the this compound scaffold to be securely grafted onto various substrates, including gold surfaces (via thiol linkers), silicon wafers, or polymer matrices commonly used in biosensor construction. acs.orgresearchgate.net For instance, a gold electrode could be functionalized with an amino-thiol self-assembled monolayer, with the amine group available to form a Schiff base with the aldehyde, while the iodo- group remains available for further coupling to a signaling molecule. Alternatively, the iodo- group could be used in a coupling reaction to first attach the molecule to a surface, leaving the aldehyde free to capture a target analyte from a sample. nih.gov

The combination of these two functionalities in a single, relatively simple molecule makes this compound a promising, though currently underutilized, building block for creating complex, three-dimensional sensor architectures with high specificity and sensitivity. nih.gov

Table 1: Potential Molecular Recognition and Immobilization Strategies for this compound in Biosensor Design

| Functional Group | Reaction Type | Purpose in Biosensor | Potential Interacting Molecules |

| Aldehyde (-CHO) | Schiff Base Formation | Molecular Recognition, Analyte Capture | Amines, Amino Acids, Proteins, Enzymes |

| Knoevenagel Condensation | Attachment of signaling units | Active methylene (B1212753) compounds | |

| Wittig Reaction | Linkage to polymer backbones | Phosphonium ylides | |

| Iodo (-I) | Suzuki Coupling | Surface Immobilization, Scaffold Assembly | Aryl or vinyl boronic acids |

| Sonogashira Coupling | Attachment of fluorescent probes | Terminal alkynes | |

| Heck Coupling | Polymer functionalization | Alkenes | |

| Ullmann Condensation | Formation of complex heterocyclic scaffolds | Amine or alcohol nucleophiles |

Role in Catalysis and Ligand Design

The compound this compound serves as a valuable precursor in the fields of catalysis and ligand design, primarily due to the synthetic versatility of its ortho-iodo-aldehyde structure. This arrangement allows for the construction of sophisticated ligands that can coordinate with transition metals to form highly active and selective catalysts. rsc.org

A significant application is in the synthesis of chiral ligands for asymmetric catalysis. The aldehyde group can be readily converted into an oxazoline (B21484) ring through reaction with a chiral amino alcohol. organic-chemistry.orgdiva-portal.org The resulting iodo-aryloxazoline is a key intermediate for a class of ligands known as phosphine-oxazolines (PHOX) or pyridine-oxazolines (PyOX), which are highly effective in a range of metal-catalyzed asymmetric reactions. researchgate.net In these ligands, the oxazoline ring provides a chiral environment close to the metal center, influencing the stereochemical outcome of the reaction, while the iodo-substituent can be replaced with a phosphine (B1218219) group or another coordinating arm via cross-coupling chemistry.

Furthermore, the iodo-group itself is not just a synthetic handle but can be an active component of a catalyst. Iodoarenes can be oxidized to form hypervalent iodine compounds, which are powerful and environmentally benign oxidizing agents and can act as catalysts for various transformations. organic-chemistry.org Chiral iodoarenes, derived from precursors like this compound, have been developed as catalysts for enantioselective oxidations and cyclizations. organic-chemistry.org

The aldehyde group is also a direct precursor for the synthesis of Schiff base ligands. monash.edu Condensation of this compound with a primary amine yields an imine ligand. The nitrogen of the imine and potentially other donor atoms in the amine substituent can chelate to a transition metal. nih.gov The presence of the ortho-iodo group offers several possibilities: it can sterically influence the geometry around the metal center, be used for subsequent reactions to build more complex cage or pincer-type ligands, or be left in place to modulate the electronic properties of the catalyst. Metal complexes featuring Schiff base ligands are known to catalyze a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. researchgate.net

The dual functionality of this compound allows for a modular approach to ligand design, enabling the synthesis of diverse catalytic structures tailored for specific chemical transformations. acs.org

Table 2: Examples of Ligand Types and Catalytic Applications Derived from Iodo-Benzaldehyde Scaffolds

| Ligand Type | Synthesis from Precursor | Metal | Catalytic Application |

| Schiff Base Ligands | Condensation with primary amines | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation reactions, Hydroamination researchgate.net |

| Oxazoline Ligands (e.g., PHOX) | Reaction with chiral amino alcohols, followed by phosphination | Pd, Ir, Rh, Cu | Asymmetric allylic alkylation, Hydrosilylation researchgate.netacs.org |

| Hypervalent Iodine Catalysts | Oxidation of the iodo group (e.g., with mCPBA) | N/A (Metal-free) | Oxidative cyclization of N-allyl amides organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Precursors | Conversion of aldehyde to imidazolium (B1220033) salt | Pd, Ru, Rh | Cross-coupling reactions, Metathesis |

| Pincer Ligands | Multi-step synthesis involving Schiff base formation and cyclometalation | Pd, Pt, Ni | C-H activation, Dehydrogenation |

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Confirmation of Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of 2-Iodo-4-methylbenzaldehyde and its derivatives in solution. bhu.ac.in By providing detailed information about the chemical environment of individual atoms, NMR allows for the unambiguous assignment of molecular structures.

¹H, ¹³C, and 2D NMR for Stereochemical and Regiochemical Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the constitution of molecules derived from this compound. docbrown.info In the ¹H NMR spectrum of the parent compound, distinct signals are expected for the aldehyde proton, the aromatic protons, and the methyl group protons. docbrown.infolibretexts.org The chemical shift of the aldehyde proton is typically found significantly downfield (around 9-10 ppm) due to the deshielding effect of the electronegative oxygen atom. docbrown.info The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, and their specific chemical shifts are influenced by the electronic effects of the iodo and methyl substituents. modgraph.co.uk

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal. chemicalbook.com The carbonyl carbon of the aldehyde group appears at a characteristic downfield chemical shift (in the range of 190-200 ppm). bhu.ac.in The positions of the signals for the aromatic carbons provide insights into the substitution pattern. wiredchemist.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning specific proton and carbon signals, especially in complex derivatives. modgraph.co.uk COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring. modgraph.co.uk HSQC correlates directly bonded proton and carbon atoms, facilitating the definitive assignment of both ¹H and ¹³C spectra. acs.org For instance, in a derivative of this compound, an HSQC experiment would link the methyl proton signal to the corresponding methyl carbon signal.

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for benzaldehyde (B42025) and related substituted benzaldehydes, providing a reference for interpreting the spectra of this compound derivatives.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Benzaldehyde | 10.02 (s, 1H), 7.94–7.81 (m, 2H), 7.69–7.40 (m, 3H) beilstein-journals.org | 192.35, 136.34, 134.41, 129.68, 128.94 beilstein-journals.org |

| 4-Methylbenzaldehyde (B123495) | 9.96 (s, 1H), 7.77 (d, J=8.1 Hz, 2H), 7.33 (d, J=7.8 Hz, 2H), 2.44 (s, 3H) beilstein-journals.org | 191.94, 145.49, 134.13, 129.71, 21.83 beilstein-journals.org |

| 2-Methylbenzaldehyde | 10.26 (s, 1H), 7.79 (dd, J=7.6, 1.5 Hz, 1H), 7.47 (td, J=7.5, 1.6 Hz, 1H), 7.36 (td, J=7.5, 1.2 Hz, 1H), 7.28–7.22 (m, 1H), 2.67 (s, 3H) beilstein-journals.org | 192.73, 140.53, 134.07, 133.58, 131.98, 131.70, 126.25, 19.52 beilstein-journals.org |

| 4-Chlorobenzaldehyde | 9.98 (s, 1H), 7.82 (d, J=8.5 Hz, 2H), 7.51 (d, J=8.4 Hz, 2H) beilstein-journals.org | 190.75, 140.81, 134.61, 130.80, 129.34 beilstein-journals.org |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating conformational changes in molecules, such as the rotation around single bonds. researchgate.net In substituted benzaldehydes, the rotation of the formyl group around the phenyl-C(O) bond can be studied using variable temperature NMR. rsc.org For unsymmetrically ortho-substituted benzaldehydes, this rotation can lead to the existence of distinct conformers (O-cis and O-trans) which may interconvert at a rate that is slow on the NMR timescale at low temperatures. rsc.org